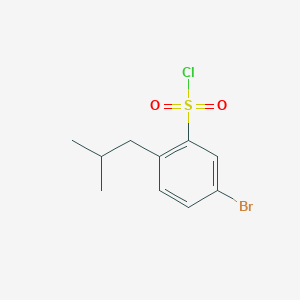

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

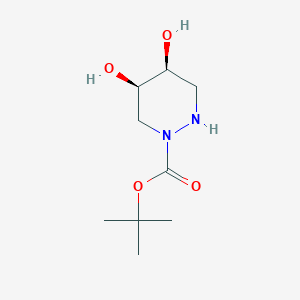

“5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 2490404-45-8 . It has a molecular weight of 311.63 .

Molecular Structure Analysis

The InChI code for “5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride” is1S/C10H12BrClO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3 . This indicates the molecular structure of the compound.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of 5-Bromo-2-Chloropyrimidin-4-Amine Derivatives : A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized using a nucleophilic substitution reaction with sulfonyl and acid chlorides. These compounds, including one named N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide, showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Synthesis of Pyrimidine Derivatives with Antiproliferative Activity : A study focused on the synthesis of new pyrimidine derivatives, including processes involving bromine in glacial acetic acid to yield 5-bromo derivatives. Preliminary screening showed these compounds to have moderate to strong growth inhibition activity against the HEPG2 cell line, with potential as antiproliferative agents (Awad et al., 2015).

Catalytic Reactions and Arylation

Palladium-Catalysed Arylation Using Benzenesulfonyl Chlorides : A study demonstrated the use of (poly)halo-substituted benzenesulfonyl chlorides, including bromo-variants, for palladium-catalysed desulfitative arylation. These reactions showed regioselective arylations and tolerated various substituents, indicating potential applications in synthesizing complex organic compounds (Skhiri et al., 2015).

Synthesis of Benzenesulfonyl Chlorides as Coupling Partners : This study focused on the reactivity of benzenesulfonyl chlorides in palladium-catalyzed desulfitative arylation, showing that these chlorides, including bromo-variants, could be successfully coupled without cleavage of C–Br bonds. This reaction demonstrates the potential of benzenesulfonyl chlorides in accessing functionalized compounds (Beladhria et al., 2014).

Miscellaneous Applications

Synthesis of Benzosiloxaboroles : A synthesis process was developed for potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate from 4-bromo-2-chlorophenol. This compound was useful in various derivatizations, leading to a range of O-functionalized benzosiloxaboroles with potential antibacterial applications (Pacholak et al., 2021).

Photostimulated Reactions and Hydrodehalogenation : Research on photostimulated reactions of aryl and alkyl chlorides and bromides with the monoanion of reduced ethyl benzoate showed high yields of reduced products. This work demonstrates the potential of these compounds in photochemical processes and radical reactions (Vaillard et al., 2004).

Propriétés

IUPAC Name |

5-bromo-2-(2-methylpropyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNIOYQQRAKKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2372032.png)

![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)

![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2372039.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B2372041.png)

![3-benzyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2372044.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)